molecular formula C19H14ClFN4O3S B2837046 5-((2-chloro-6-fluorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863003-76-3

5-((2-chloro-6-fluorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2837046
CAS No.: 863003-76-3
M. Wt: 432.85
InChI Key: BLFGNJKPZFXKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((2-chloro-6-fluorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H14ClFN4O3S and its molecular weight is 432.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Mechanistic Insights

Research on compounds with furan-2,3-dione structures, similar to the furan moiety in the target compound, focuses on understanding the chemical reactivity and synthesis pathways of heterocyclic compounds. For instance, studies have described reactions of furan-2,3-dione with various reagents to afford pyrrole-2,3-diones and other cyclic compounds through mechanisms involving [4+2] cycloaddition reactions and novel rearrangements. These findings are significant for the synthesis of complex heterocyclic structures and provide insights into reaction mechanisms and potential applications in designing novel compounds (Heilmayer et al., 1993).

Antitumor Activity

Compounds with pyrido[2,3-d]pyrimidine structures have been investigated for their antitumor activities. A study on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines has shown significant activity against certain types of cancer, highlighting the potential of these structures as templates for developing new anticancer agents (Grivsky et al., 1980).

Nonlinear Optical Properties

Research on related heterocyclic compounds has also explored their potential in nonlinear optical applications. For example, studies on styryl dyes with thioxodihydropyrimidine structures have investigated their third-order nonlinear optical properties, demonstrating significant potential for use in optical limiting and other photonic applications due to their favorable two-photon absorption characteristics (Shettigar et al., 2009).

Molecular Electronics and Computational Studies

Theoretical and computational studies on compounds like tegafur, a drug with a pyrimidine-2,4(1H,3H)-dione structure, have provided insights into their electronic structures, molecular electrostatic potential surfaces, and vibrational dynamics. Such studies are crucial for understanding the electronic properties of these compounds and their potential applications in molecular electronics and drug design (Prasad et al., 2010).

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN4O3S/c1-24-16-14(18(26)25(2)19(24)27)17(23-15(22-16)13-7-4-8-28-13)29-9-10-11(20)5-3-6-12(10)21/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFGNJKPZFXKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC4=C(C=CC=C4Cl)F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.